N-(2-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide
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Overview
Description
“N-(2-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide” is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide” typically involves the following steps:
Starting Materials: The synthesis begins with 2-nitroaniline and 2-(3-oxopiperazin-2-yl)acetic acid.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an appropriate solvent such as dichloromethane.
Procedure: The 2-nitroaniline is reacted with 2-(3-oxopiperazin-2-yl)acetic acid under the specified conditions to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
“N-(2-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide” can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: Formation of N-(2-aminophenyl)-2-(3-oxopiperazin-2-yl)acetamide.
Substitution: Formation of various substituted acetamides.
Oxidation: Formation of oxidized derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “N-(2-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide” depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or specific enzymes. In the case of anticancer properties, it might interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(2-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide: can be compared with other acetamide derivatives such as:
Uniqueness
The uniqueness of “this compound” lies in its specific structure, which combines a nitrophenyl group with an oxopiperazinyl acetamide moiety. This unique combination may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(2-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4/c17-11(7-9-12(18)14-6-5-13-9)15-8-3-1-2-4-10(8)16(19)20/h1-4,9,13H,5-7H2,(H,14,18)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMIVXHBGSJVEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)CC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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